
1-(3,4-Dihydroxynaphthalen-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dihydroxynaphthalen-2-yl)ethanone is an organic compound with the molecular formula C12H10O3 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups at the 3 and 4 positions and an ethanone group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
1-(3,4-Dihydroxynaphthalen-2-yl)ethanone can be synthesized through several methods. One common approach involves the acetylation of 3,4-dihydroxynaphthalene using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the efficient production of the compound.
化学反応の分析
Types of Reactions
1-(3,4-Dihydroxynaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 1,4-naphthoquinone derivatives.
Reduction: Formation of 1-(3,4-dihydroxynaphthalen-2-yl)ethanol.
Substitution: Formation of various substituted naphthalenes depending on the reagents used.
科学的研究の応用
1-(3,4-Dihydroxynaphthalen-2-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(3,4-Dihydroxynaphthalen-2-yl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in redox reactions, potentially modulating oxidative stress in biological systems. The compound may also interact with enzymes and receptors, influencing cellular signaling pathways and exerting therapeutic effects.
類似化合物との比較
Similar Compounds
1-(1,8-Dihydroxynaphthalen-2-yl)ethanone: Similar structure but with hydroxyl groups at different positions.
1-(3-Hydroxynaphthalen-2-yl)ethanone: Contains only one hydroxyl group.
1-(3,4-Dihydronaphthalen-2-yl)ethanone: Lacks the hydroxyl groups.
Uniqueness
1-(3,4-Dihydroxynaphthalen-2-yl)ethanone is unique due to the specific positioning of its hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. This compound’s dual hydroxyl groups provide it with distinct redox properties and potential therapeutic applications compared to its analogs.
特性
分子式 |
C12H10O3 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
1-(3,4-dihydroxynaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C12H10O3/c1-7(13)10-6-8-4-2-3-5-9(8)11(14)12(10)15/h2-6,14-15H,1H3 |
InChIキー |
MXQDSSWGVGEFRP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=CC=CC=C2C(=C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


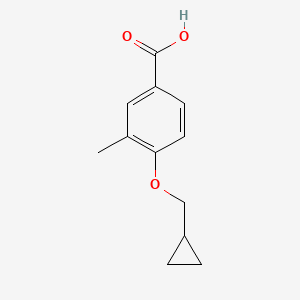
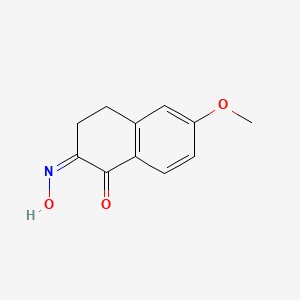
![1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol](/img/structure/B15069058.png)
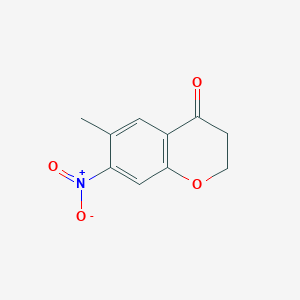
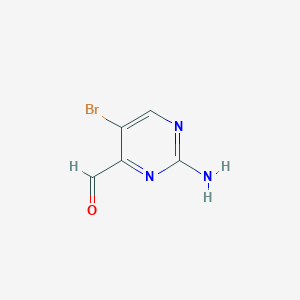
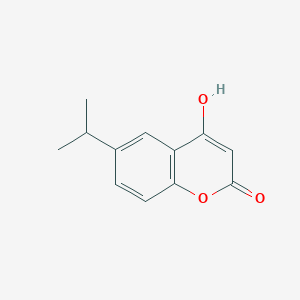
![1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15069086.png)

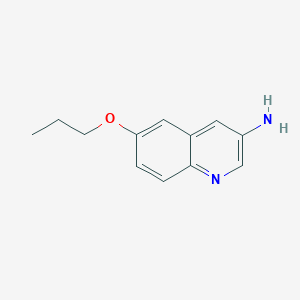
![1-(Pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15069108.png)
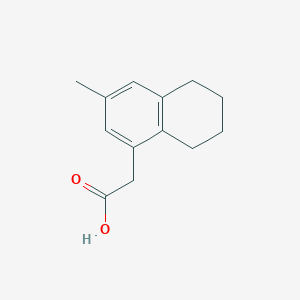
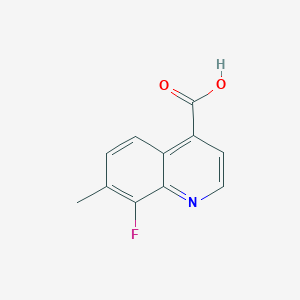
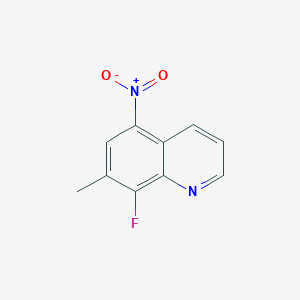
![Ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate](/img/structure/B15069124.png)
